5-Tert-butyl-2-(piperidin-2-yl)pyridine
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Overview
Description
5-Tert-butyl-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a piperidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(piperidin-2-yl)pyridine typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a cyano intermediate, which is then reduced using sodium and ammonium chloride in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitriles or other functional groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.
Reduction: Sodium and ammonium chloride in ethanol.
Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine.
Major Products
The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Tert-butyl-2-(piperidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, including antifungal and antiproliferative activities
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells by targeting sterol 14-alpha demethylase (CYP51), thereby exerting antifungal effects . Additionally, it may inhibit tubulin polymerization, leading to antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Exhibits antifungal activity.
2-(pyridin-2-yl)pyrimidine derivatives: Show biological activities against hepatic stellate cells.
2-[(3-tert-butyl-5-(pyridin-2-yl)phenyl]pyridine: Used in the synthesis of diiridium complexes.
Uniqueness
5-Tert-butyl-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a piperidine ring on the pyridine scaffold makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
5-tert-butyl-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)11-7-8-13(16-10-11)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3 |
InChI Key |
MWFZHLXEYPRYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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